

The Discovery and Development of 2-Chlorobenzylidenemalononitrile (CS Gas): A Technical Guide

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Compound of Interest

Compound Name: 2-Chlorobenzylidenemalononitrile

Cat. No.: B038150

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For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-

Chlorobenzylidenemalononitrile (CS gas), a well-known lachrymatory agent. It details the historical discovery and development of CS gas, its synthesis through the Knoevenagel condensation, and its physicochemical and toxicological properties. Furthermore, this guide elucidates the molecular mechanism of action, focusing on the activation of the TRPA1 ion channel and its downstream signaling pathways. Detailed experimental protocols for its synthesis and a conceptual framework for toxicological evaluation are provided. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

2-Chlorobenzylidenemalononitrile, commonly known as CS gas, is a chemical compound that has been widely used as a riot-control agent.[1][2] Its discovery and development have been driven by the need for non-lethal incapacitating agents. This guide aims to provide a detailed technical overview of CS gas, from its historical origins to its molecular interactions, to serve as a valuable resource for the scientific community.



History and Discovery

The development of **2-Chlorobenzylidenemalononitrile** is rooted in the early 20th century's exploration of chemical agents. A detailed timeline of its history is presented below.

Historical Timeline of CS Gas Development

Year	Event	Significance
1928	Ben Corson and Roger Stoughton first synthesize 2- Chlorobenzylidenemalononitril e at Middlebury College. The name "CS" is derived from the first letters of their surnames. [1]	Marks the initial discovery of the compound.
1950s-1960s	CS gas is developed and secretly tested at Porton Down in the United Kingdom.[1]	Transition from a laboratory chemical to a potential riot-control agent.
1959	The U.S. Army adopts CS as its primary riot-control agent, replacing Chloroacetophenone (CN).[3]	Official military adoption due to its higher potency and lower toxicity compared to CN.[2]
Late 1960s	CS gas is used during the Vietnam War by U.S. forces.[2]	Significant use in a conflict setting.
1993	The Chemical Weapons Convention is signed, banning the use of riot control agents, including CS gas, in warfare. [4]	International treaty restricts the use of CS gas to domestic law enforcement and riot control.

Physicochemical Properties

Understanding the physical and chemical properties of CS gas is crucial for its handling, dissemination, and decontamination.



Table 1: Physical and Chemical Properties of 2-Chlorobenzylidenemalononitrile

Property	Value	Source(s)
Molecular Formula	C10H5CIN2	[5][6]
Molecular Weight	188.61 g/mol	[5]
Appearance	White crystalline solid	[6][7]
Odor	Pepper-like	[6][7]
Melting Point	95-96 °C (203-205 °F)	[6]
Boiling Point	310-315 °C (590-599 °F) at 760 mmHg	[6]
Solubility in Water	1 to 5 mg/mL at 22 °C	[6]
Vapor Pressure	3.4×10^{-5} mmHg at 25 °C	[2]
CAS Number	2698-41-1	[5]

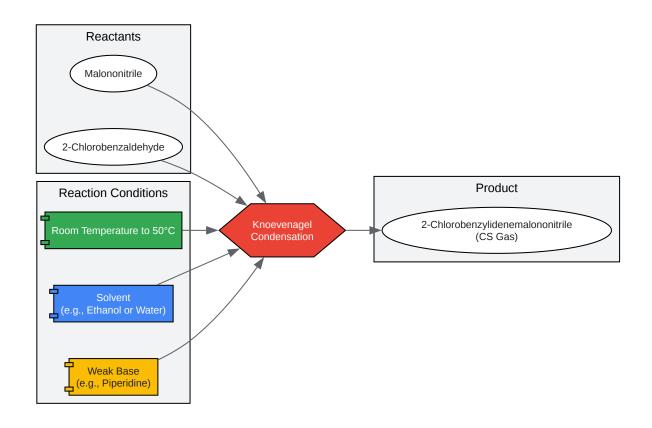
Synthesis of 2-Chlorobenzylidenemalononitrile

The primary method for synthesizing CS gas is the Knoevenagel condensation, a classic organic reaction.

Reaction Scheme

The synthesis involves the reaction of 2-chlorobenzaldehyde with malononitrile, typically catalyzed by a weak base such as piperidine or pyridine.[1]





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Synthesis workflow for 2-Chlorobenzylidenemalononitrile.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on published methods.[8][9][10]

Materials:

- 2-chlorobenzaldehyde
- Malononitrile
- Piperidine (or other weak base catalyst)



- Ethanol (or water as a greener solvent)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Thermometer
- Pressure equalizing funnel
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum source

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and thermometer, add malononitrile and the chosen solvent (e.g., ethanol or water).
- Stir the mixture until the malononitrile is dissolved or forms a fine suspension.
- Add a catalytic amount of a weak base, such as piperidine, to the mixture.
- Slowly add 2-chlorobenzaldehyde to the reaction mixture via a pressure equalizing funnel.
 The addition should be controlled to maintain the reaction temperature, which may be exothermic, below 50°C.
- After the addition is complete, continue stirring the mixture for a specified period (e.g., 30-60 minutes) at room temperature or with gentle heating.
- The product, **2-Chlorobenzylidenemalononitrile**, will precipitate as a white crystalline solid.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold solvent to remove any unreacted starting materials and catalyst.
- Dry the product under vacuum to obtain the final **2-Chlorobenzylidenemalononitrile**.



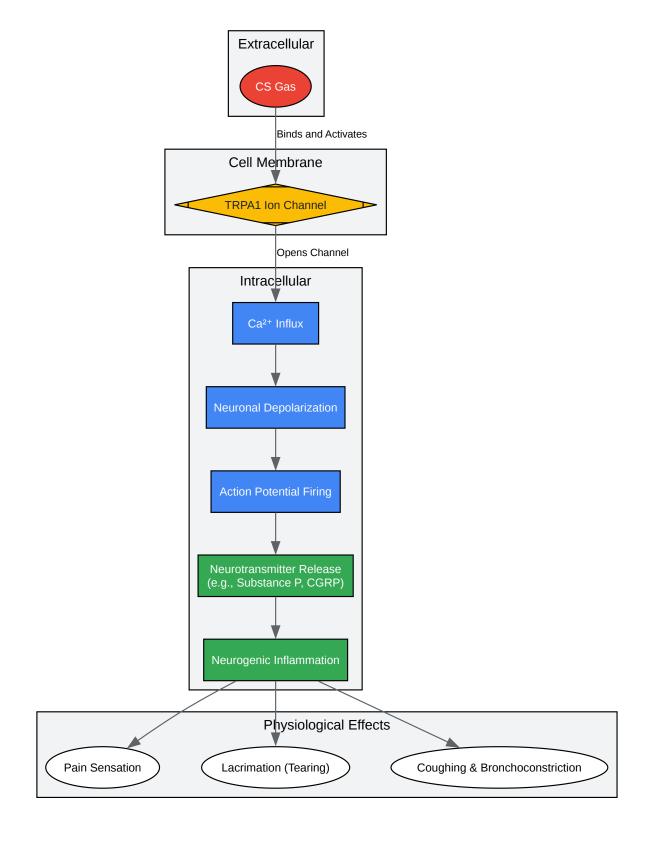
Mechanism of Action and Toxicology

The physiological effects of CS gas are primarily mediated by its interaction with the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.

Signaling Pathway

Activation of TRPA1 channels on sensory neurons in the eyes, respiratory tract, and skin leads to the characteristic symptoms of CS gas exposure.





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Simplified signaling pathway of CS gas action via the TRPA1 channel.



Toxicological Data

The toxicity of CS gas is an important consideration in its use. The following table summarizes key toxicity values.

Table 2: Acute Toxicity of 2-Chlorobenzylidenemalononitrile

Endpoint	Species	Route of Administration	Value	Source(s)
LC50 (45 min)	Rat	Inhalation	1806 mg/m ³	[1]
LC50 (20 min)	Mouse	Inhalation	2753 mg/m ³	[1]
LC50 (10 min)	Rabbit	Inhalation	1802 mg/m³	[1]
LC50 (10 min)	Guinea Pig	Inhalation	2326 mg/m ³	[1]
LCt50	Rat	Inhalation	88,480 mg·min/m³	[2]
LCt50	Guinea Pig	Inhalation	67,200 mg·min/m³	[2]
LCt50	Rabbit	Inhalation	54,090 mg⋅min/m³	[2]
LCt50	Mouse	Inhalation	50,010 mg·min/m³	[2]

LC₅₀ (Lethal Concentration 50) is the concentration of a substance in the air that is fatal to 50% of the test subjects. LCt₅₀ is the product of concentration and time that is lethal to 50% of the exposed population.

Conceptual Protocol for Acute Inhalation Toxicity Study

A detailed in-vivo toxicological study would be required to fully characterize the effects of CS gas. The following is a conceptual outline based on OECD guidelines for acute toxicity testing. [11][12][13]



Objective: To determine the acute inhalation toxicity (LC $_{50}$) of **2-**

Chlorobenzylidenemalononitrile in a rodent model.

Methodology:

- Test Animals: Use a suitable rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females.
- Exposure System: Utilize a whole-body or nose-only inhalation exposure chamber capable of generating and maintaining a stable and uniform aerosol concentration of CS gas.
- Dose Groups: Establish multiple dose groups, including a control group exposed to the vehicle (e.g., air or solvent aerosol) only. The dose levels should be selected to span a range that is expected to cause from 0% to 100% mortality.
- Exposure: Expose the animals to the CS gas aerosol for a fixed duration (e.g., 1, 2, or 4 hours).
- Observation Period: Following exposure, observe the animals for a period of at least 14 days, monitoring for clinical signs of toxicity, body weight changes, and mortality.
- Data Analysis: Calculate the LC₅₀ value and its confidence intervals using appropriate statistical methods (e.g., probit analysis).
- Pathology: Conduct a gross necropsy on all animals at the end of the study. For animals that
 die during the study, necropsy should be performed as soon as possible. Histopathological
 examination of key organs and tissues should be performed.

Conclusion

2-Chlorobenzylidenemalononitrile (CS gas) remains a significant compound of interest for its historical use, chemical synthesis, and potent physiological effects. This technical guide has provided a detailed overview of its discovery, synthesis, and mechanism of action, with the aim of serving as a valuable resource for the scientific community. The provided data and protocols offer a foundation for further research and a deeper understanding of this compound. Professionals in drug development may find the information on the TRPA1 channel interaction relevant for the study of sensory nerve activation and pain pathways.



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